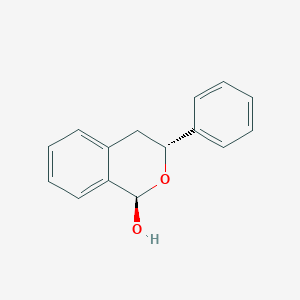
(1R,3R)-3-Phenylisochroman-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-Phenylisochroman-1-ol is a chiral compound belonging to the class of isochromans. Isochromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a phenyl group and a hydroxyl group in its structure makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Phenylisochroman-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenyl-substituted dihydroxy compound, which undergoes cyclization in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isochroman ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-Phenylisochroman-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of dihydro derivatives with reduced aromaticity.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1R,3R)-3-Phenylisochroman-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-Phenylisochroman-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochroman: Lacks the hydroxyl group, resulting in different reactivity and applications.
(1R,3R)-3-phenyl-3,4-dihydro-1H-isoquinoline: Contains a nitrogen atom in place of the oxygen atom, leading to distinct chemical properties.
(1R,3R)-3-phenyl-3,4-dihydro-1H-isoindole:
Uniqueness
(1R,3R)-3-Phenylisochroman-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Número CAS |
153396-47-5 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
InChI |
InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
Clave InChI |
YHVDJDASXIMISF-HUUCEWRRSA-N |
SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES isomérico |
C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Sinónimos |
1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















